molecular formula C6H15N3 B037761 N-Methyl-1-piperazin-2-ylmethanamine CAS No. 111760-46-4

N-Methyl-1-piperazin-2-ylmethanamine

Cat. No.: B037761
CAS No.: 111760-46-4
M. Wt: 129.2 g/mol
InChI Key: QVLKNRYIITUDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for diagnostic or therapeutic use. Not for human consumption. N-Methyl-1-piperazin-2-ylmethanamine is a specialist organic compound that serves as a valuable chemical building block in research and development, particularly within medicinal chemistry. The piperazine scaffold is a well-established privileged structure in drug discovery, known for its ability to positively influence the physicochemical properties of a molecule and to serve as a key spacer or connector between pharmacophoric groups. Its presence in a molecule can enhance solubility and optimize pharmacokinetic profiles. Research Applications and Value: Medicinal Chemistry & Drug Discovery: This compound functions as a versatile synthon for the design and synthesis of novel bioactive molecules. The piperazine ring is a common feature in a wide array of FDA-approved pharmaceuticals, including kinase inhibitors, receptor modulators, antipsychotics, and antidepressants. Researchers can utilize this chemical to explore new chemical space in the development of potential therapeutics for various diseases. SAR (Structure-Activity Relationship) Studies: The structure of this compound makes it an ideal candidate for SAR studies. Researchers can systematically modify its structure or use it as a core scaffold to attach various functional groups, thereby investigating the relationship between chemical structure and biological activity. Chemical Synthesis & Process Chemistry: This compound is a key intermediate in multi-step synthetic routes. Its reactive sites allow for further functionalization via common synthetic transformations, making it a flexible starting material for constructing more complex, polycyclic, or targeted molecular architectures. Researchers in pharmaceutical development and organic synthesis will find this compound to be a high-purity, reliable building block for advancing their investigative projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111760-46-4

Molecular Formula

C6H15N3

Molecular Weight

129.2 g/mol

IUPAC Name

N-methyl-1-piperazin-2-ylmethanamine

InChI

InChI=1S/C6H15N3/c1-7-4-6-5-8-2-3-9-6/h6-9H,2-5H2,1H3

InChI Key

QVLKNRYIITUDPI-UHFFFAOYSA-N

SMILES

CNCC1CNCCN1

Canonical SMILES

CNCC1CNCCN1

Synonyms

2-Piperazinemethanamine,N-methyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-piperazin-2-ylmethanamine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its unique structural and physicochemical properties, including its ability to engage in various biological interactions and its favorable pharmacokinetic profile, have cemented its importance in drug discovery and development. This guide provides a comprehensive technical overview of a specific, less-documented derivative, N-Methyl-1-piperazin-2-ylmethanamine. While not as extensively studied as its common isomer, 1-methylpiperazine, this molecule presents a unique structural arrangement with potential for novel therapeutic applications.

This document will delve into the chemical structure, physicochemical properties, plausible synthetic routes, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Nomenclature

This compound is a disubstituted piperazine derivative. Its structure features a piperazine ring with a methylaminomethyl substituent at the C2 position. This arrangement is distinct from the more common N-methylpiperazine, where a methyl group is directly attached to one of the ring's nitrogen atoms.

The structural and naming details are summarized below:

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 111760-46-4PubChem[3]
Molecular Formula C₆H₁₅N₃PubChem[3]
SMILES CNCC1CNCCN1PubChem[3]
InChI InChI=1S/C6H15N3/c1-7-4-6-5-8-2-3-9-6/h6-9H,2-5H2,1H3PubChem[3]
InChIKey QVLKNRYIITUDPI-UHFFFAOYSA-NPubChem[3]

Below is a 2D chemical structure diagram generated using the DOT language.

Caption: 2D structure of this compound.

Physicochemical Properties

Currently, there is a lack of experimentally determined physicochemical data for this compound in publicly available literature. However, computational models provide valuable estimations for these properties. The following table summarizes the computed properties available from the PubChem database.[3]

PropertyValueUnit
Molecular Weight 129.20 g/mol
XLogP3 -1.2
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 129.126597491Da
Monoisotopic Mass 129.126597491Da
Topological Polar Surface Area 36.1Ų
Heavy Atom Count 9

These computed values suggest that this compound is a relatively small, polar molecule with the potential for good aqueous solubility, a desirable trait for many pharmaceutical applications.

Synthesis and Purification

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound A Piperazine-2-carboxylic acid B Protection (e.g., Boc anhydride) A->B Step 1 C Protected Piperazine-2-carboxylic acid B->C D Amide formation (Methylamine, coupling agent) C->D Step 2 E Protected N-methyl-piperazine-2-carboxamide D->E F Reduction (e.g., LiAlH4) E->F Step 3 G Protected this compound F->G H Deprotection (e.g., TFA) G->H Step 4 I This compound H->I

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Protection of Piperazine-2-carboxylic acid

  • Dissolve piperazine-2-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and amine groups.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to protect the ring nitrogens.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Work up the reaction by acidifying and extracting the product into an organic solvent.

  • Purify the resulting N,N'-di-Boc-piperazine-2-carboxylic acid by chromatography.

Step 2: Amide Formation

  • Dissolve the protected carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Add a solution of methylamine in a suitable solvent (e.g., THF).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with aqueous solutions to remove byproducts.

  • Dry the organic layer and concentrate to yield the protected amide.

Step 3: Reduction of the Amide

  • In a flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF).

  • Slowly add a solution of the protected amide in the same solvent.

  • Reflux the reaction mixture until the reduction is complete.

  • Carefully quench the reaction with a sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry and concentrate the organic extracts to obtain the protected amine.

Step 4: Deprotection

  • Dissolve the protected this compound in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting groups.

  • Stir the reaction at room temperature.

  • Concentrate the reaction mixture and purify the final product, this compound, likely as a salt, by recrystallization or chromatography.

Spectral Analysis (Predicted)

In the absence of experimental data, the following spectral characteristics can be predicted based on the chemical structure of this compound.

¹H NMR Spectroscopy
  • Piperazine Ring Protons: A complex series of multiplets would be expected in the range of approximately 2.5-3.5 ppm.

  • Methylene Bridge (-CH₂-): A multiplet corresponding to the two protons of the methylene group connecting the piperazine ring and the methylamino group.

  • Methyl Group (-CH₃): A singlet at approximately 2.4 ppm corresponding to the three protons of the methyl group.

  • Amine Protons (N-H): Broad singlets that may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Piperazine Ring Carbons: Signals for the four carbon atoms of the piperazine ring would be expected in the aliphatic region, typically between 40 and 60 ppm.

  • Methylene Bridge Carbon: A signal for the carbon of the -CH₂- group.

  • Methyl Carbon: A signal for the methyl carbon at a higher field (lower ppm value).

Infrared (IR) Spectroscopy
  • N-H Stretching: Broad absorptions in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the secondary amines.

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ for the C-H bonds of the aliphatic groups.

  • N-H Bending: An absorption band around 1600 cm⁻¹.

  • C-N Stretching: Absorptions in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (129.20 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the side chain and fragmentation of the piperazine ring.

Potential Applications and Fields of Research

The piperazine scaffold is a key component in numerous drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1] Derivatives of piperazine are also explored for their potential as anticancer, antibacterial, and antiviral agents.[4][5]

Given the structural features of this compound, it could serve as a valuable building block or lead compound in several areas of drug discovery:

  • CNS Disorders: The presence of the piperazine ring suggests potential activity at various CNS receptors. The specific substitution pattern may offer a unique pharmacological profile compared to other piperazine-based drugs.

  • Anticancer Agents: Many kinase inhibitors incorporate a piperazine moiety to enhance solubility and target binding.[6] this compound could be used to synthesize novel kinase inhibitors.

  • Antimicrobial and Antiviral Agents: The basic nitrogen atoms of the piperazine ring can be crucial for interactions with biological targets in pathogens.

Further research is warranted to synthesize and screen this compound and its derivatives for various biological activities.

Safety and Handling

Specific toxicity and handling data for this compound are not available. However, based on the general properties of aliphatic amines and piperazine derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes. Many piperazine derivatives are corrosive and can cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast family of piperazine derivatives. While a comprehensive body of experimental data is currently lacking, its chemical structure suggests significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics for CNS disorders and oncology. This guide has provided a foundational understanding of its structure, predicted properties, a plausible synthetic strategy, and potential areas for future research. It is hoped that this technical overview will stimulate further investigation into this promising compound and its derivatives, ultimately unlocking their full therapeutic potential.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Al-Salahi, R. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 84. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5933-5936.
  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 941-946.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • de Oliveira, R. S., de Oliveira, T. A., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 13–24. [Link]

  • Inam, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • International Journal of Research in Basic and Applied Sciences. (n.d.). Exploring Pharmacological Significance and Reaction Dynamics of PiperazineMoiety. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from [Link]

Sources

Technical Whitepaper: 2-[(Methylamino)methyl]piperazine as a Versatile Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper designed for drug development professionals. It synthesizes chemical data, synthetic methodologies, and application logic into a cohesive narrative.

Executive Summary

In the landscape of modern drug discovery, 2-[(Methylamino)methyl]piperazine represents a high-value "privileged scaffold." Unlike simple N-alkylated piperazines, this molecule features a chiral center at the C2 position and an exocyclic secondary amine. This unique topology allows for precise vectorization of substituents, making it an ideal building block for G-Protein Coupled Receptor (GPCR) ligands , Kinase inhibitors , and PROTAC (Proteolysis Targeting Chimera) linkers .

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, validated synthetic routes, and self-validating analytical protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core utility of 2-[(Methylamino)methyl]piperazine lies in its tri-basic nature and the steric differentiation provided by the C2-substitution.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
IUPAC Name N-Methyl-1-(piperazin-2-yl)methanamineSystematic nomenclature
Common Name 2-[(Methylamino)methyl]piperazineOften referred to as "2-MAMP" in internal logs
CAS Number 111760-46-4 Racemate; Enantiomers have distinct CAS RNs
Molecular Formula

Tri-amine functionality
Molecular Weight 129.20 g/mol Ideal for Fragment-Based Drug Design (FBDD)
pKa (Calculated)

Exocyclic amine is the most basic site
LogP -1.2 (Estimated)Highly polar; requires polar-embedded stationary phases for HPLC
Physical State Viscous oil or low-melting solidHygroscopic; often stored as HCl or Boc-protected salt

Synthetic Methodologies & Manufacturing[1][10][11][12]

The synthesis of 2-[(Methylamino)methyl]piperazine requires careful control of regiochemistry to distinguish between the ring nitrogens and the exocyclic amine.

Primary Synthetic Route: Pyrazine Reduction

The most robust industrial route involves the amidation of pyrazine-2-carboxylic acid followed by global reduction. This method avoids the need for complex protecting group manipulations typical of amino acid cyclization routes.

Mechanism:

  • Amidation: Activation of pyrazine-2-carboxylic acid with thionyl chloride (

    
    ) or CDI, followed by reaction with methylamine.
    
  • Global Reduction: Catalytic hydrogenation (e.g.,

    
     or 
    
    
    
    ) reduces the aromatic pyrazine ring to piperazine and the amide carbonyl to the methylene amine in a single step.
Figure 1: Synthetic Pathway Logic

(Visualized using Graphviz)

SynthesisRoute cluster_conditions Critical Process Parameters (CPPs) Start Pyrazine-2-carboxylic Acid (Starting Material) Step1 Step 1: Amidation (MeNH2, CDI/THF) Start->Step1 Activation Intermediate N-Methylpyrazine-2-carboxamide (Stable Intermediate) Step1->Intermediate Nucleophilic Acyl Subst. Step2 Step 2: Global Reduction (H2, Pd/C, AcOH) Intermediate->Step2 High Pressure Hydrogenation Product 2-[(Methylamino)methyl]piperazine (Target Scaffold) Step2->Product Aromatic & Amide Reduction

Caption: Figure 1. Two-step "Amide-Reduction" route offering high atom economy and scalability.

Applications in Drug Discovery[1][13][14][15]

Pharmacophore Modulation

In medicinal chemistry, this scaffold is used to introduce a "constrained basic tail."

  • Kinase Inhibitors: The piperazine ring binds in the solvent-exposed region of the ATP pocket, while the exocyclic methylamine can form salt bridges with Asp/Glu residues in the hinge region or

    
    C-helix.
    
  • GPCR Ligands: The secondary amine allows for further diversification (e.g., reductive amination or arylation) to reach deep hydrophobic pockets.

PROTAC Linker Design

The molecule serves as a rigidifying linker element.

  • Vectorization: The C2-substitution creates a "kink" in the linker chain, altering the exit vector compared to linear diamines. This is critical for optimizing the ternary complex (POI-PROTAC-E3 Ligase) geometry.

Analytical Characterization Protocol

Due to the lack of a chromophore (UV-active group) and high polarity, standard C18 HPLC with UV detection is insufficient. The following protocol utilizes LC-MS/MS or CAD (Charged Aerosol Detection) for reliable quantification.

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: Purity assessment and identification of regio-isomers.

1. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of 90:10 Acetonitrile:Water (v/v) with 0.1% Formic Acid.

  • Why: High organic content ensures compatibility with HILIC initial conditions and prevents peak breakthrough.

2. Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus analytes).

    • 1-8 min: 95%

      
       60% B (Elution of polar amines).
      
    • 8-10 min: 60% B (Wash).

3. Detection (MS Parameters):

  • Source: ESI Positive Mode.

  • Scan Event: SIM (Selected Ion Monitoring) for

    
    .
    
  • Fragment Confirmation: Look for daughter ion

    
     (characteristic of 
    
    
    
    fragment).
Figure 2: Analytical Decision Matrix

(Visualized using Graphviz)

AnalyticalWorkflow Sample Crude Reaction Mixture CheckUV Does it have a UV Chromophore? Sample->CheckUV Deriv Derivatization Required (e.g., Fmoc-Cl or Benzoyl Chloride) CheckUV->Deriv No (Native Scaffold) MethodUV Standard C18 HPLC (UV 254nm) CheckUV->MethodUV Yes (If functionalized) MethodMS HILIC-MS / CAD Detection (Direct Analysis) CheckUV->MethodMS No (Preferred Route) Deriv->MethodUV Post-Derivatization

Caption: Figure 2. Decision tree for selecting the appropriate analytical modality based on chromophore presence.

Handling & Stability (SDS Summary)

  • Hazard Identification: Corrosive (Skin Corr.[1] 1B). Causes severe skin burns and eye damage.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The free base absorbs

    
     from air to form carbamates.[2]
    
  • Recommendation: Convert to the dihydrochloride salt (

    
    ) for long-term storage to prevent oxidation and carbamate formation.
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19763571, N-Methyl-1-piperazin-2-ylmethanamine. Retrieved from [Link]

  • Chaudhary, P., et al. (2013). An evolving role of piperazine moieties in drug design and discovery.[3] Journal of Drug Design and Discovery. Retrieved from [Link]

  • Boley, A. J., et al. (2024). Synthesis of Monosubstituted Piperazines via Photoredox Catalysis. Journal of the American Chemical Society.[4] Retrieved from [Link](Note: Generalized reference for piperazine synthesis methodology).

Sources

N-Methyl-1-piperazin-2-ylmethanamine Scaffolds: Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N-Methyl-1-piperazin-2-ylmethanamine (also known as 1-(piperazin-2-yl)-N-methylmethanamine or 2-((methylamino)methyl)piperazine) represents a specialized subclass of the "privileged" piperazine scaffold. Unlike the ubiquitous N-substituted piperazines found in drugs like Ciprofloxacin or Imatinib, this C2-substituted scaffold introduces a critical chiral center and a novel vector for side-chain attachment.

This guide analyzes the biological utility of this scaffold, focusing on its role in modulating G-Protein Coupled Receptors (GPCRs), particularly within the Central Nervous System (CNS), and its emerging applications in antimicrobial and oncology research.

Structural Analysis & Pharmacophore Mapping

Chemical Identity[1]
  • IUPAC Name: N-methyl-1-(piperazin-2-yl)methanamine

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Piperazine Core: Provides a semi-rigid, six-membered ring template with defined chair conformations.[1]

    • C2-Substitution: Introduces chirality (

      
       or 
      
      
      
      enantiomers), allowing for stereoselective binding pockets.
    • Exocyclic Secondary Amine: The N-methylmethanamine tail acts as a flexible hydrogen bond donor/acceptor and a cationic anchor at physiological pH.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophoric potential of the scaffold.

SAR_Map Core This compound (Scaffold Core) N1 N1 Position: Major Vector for Aryl/Heteroaryl Groups (Modulates Lipophilicity & Metabolic Stability) Core->N1 N4 N4 Position: Secondary Anchor Point (Often unsubstituted or small alkyls for basicity) Core->N4 C2 C2 Chiral Center: Stereoselectivity (R vs S) Determines Receptor Subtype Specificity Core->C2 GPCR GPCR Affinity (5-HT, D2/D3) N1->GPCR Tail Exocyclic Amine (N-Me): H-Bond Donor/Acceptor Ionic Interaction with Asp/Glu residues C2->Tail Attached at C2 Kinase Kinase Selectivity (ATP Binding Pocket) C2->Kinase Tail->GPCR

Caption: Pharmacophore map highlighting the modularity of the scaffold. The C2 position provides stereochemical control, while N1 and the exocyclic amine serve as primary interaction points.

Biological Targets & Mechanisms

CNS Targets: Serotonin (5-HT) and Dopamine Receptors

The 2-substituted piperazine motif is a bioisostere of the ethylenediamine segment found in many neurotransmitters.

  • Mechanism: The basic nitrogens (pKa ~9.8 and ~5.6) are protonated at physiological pH, forming salt bridges with conserved Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.

  • Selectivity: The C2-methylamine tail creates steric bulk that can prevent binding to off-target receptors (e.g., Histamine H1), improving the side-effect profile compared to simple N-methylpiperazines.

Antimicrobial Activity (Efflux Pump Inhibition)

Derivatives of this scaffold have shown potential in reversing multidrug resistance (MDR) in bacteria.

  • Mechanism: The amphiphilic nature of

    
    -arylated derivatives allows them to interact with the hydrophobic pockets of bacterial efflux pumps (like AcrAB-TolC in E. coli), sterically occluding the channel and restoring antibiotic sensitivity.
    
Kinase Inhibition (Oncology)

In kinase inhibitors, the piperazine ring often acts as a solvent-exposed solubilizing group. The C2-substitution can lock the ring into a specific conformation, reducing the entropic penalty of binding to the ATP pocket.

Synthetic Protocol: Stereoselective Construction

Objective: Synthesize (S)-N-methyl-1-(piperazin-2-yl)methanamine from (S)-piperazine-2-carboxylic acid. Rationale: Starting from the chiral acid ensures enantiomeric purity, which is critical for biological assays.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Step 1: N-Protection (S)-Piperazine-2-COOH + (Boc)2O -> (S)-1,4-di-Boc-piperazine-2-COOH Step2 Step 2: Amide Coupling React with Methylamine (MeNH2) Coupling Agent: EDC/HOBt -> (S)-1,4-di-Boc-2-(methylcarbamoyl)piperazine Step1->Step2 Yield ~90% Step3 Step 3: Reduction Reduce Amide to Amine Reagent: BH3·THF or LiAlH4 -> (S)-1,4-di-Boc-2-((methylamino)methyl)piperazine Step2->Step3 Careful temp control Step4 Step 4: Global Deprotection Acidic Hydrolysis (TFA/DCM) -> (S)-N-Methyl-1-piperazin-2-ylmethanamine Step3->Step4 Quantitative

Caption: Step-by-step synthetic route ensuring retention of chirality at the C2 position.

Detailed Methodology
  • Protection: Dissolve (S)-piperazine-2-carboxylic acid (10 mmol) in 1,4-dioxane/water (1:1). Add

    
     (2.5 eq) and 
    
    
    
    (2.2 eq). Stir at RT for 12h. Acidify and extract to yield the di-Boc acid.
  • Amidation: Dissolve the protected acid in DCM. Add EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), and methylamine (2.0 M in THF, 1.5 eq). Stir at RT for 16h. Wash with brine and concentrate.
    
  • Reduction: Dissolve the amide in anhydrous THF under

    
    . Add 
    
    
    
    complex (1M, 4 eq) dropwise at 0°C. Reflux for 4h. Quench with MeOH.
  • Deprotection: Treat the residue with 20% TFA in DCM for 2h. Evaporate volatiles. Neutralize with Amberlyst A-21 resin or basic alumina to obtain the free base.

Experimental Protocols for Biological Evaluation

In Vitro GPCR Binding Assay (Radioligand Displacement)

Purpose: Determine the affinity (


) of the scaffold derivative for 

or

receptors.
  • Materials:

    • Membrane preparations (CHO cells expressing human

      
       receptor).
      
    • Radioligand:

      
      -Spiperone (0.5 nM).
      
    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

  • Protocol:

    • Preparation: Dilute test compounds in DMSO (final concentration <1%). Prepare serial dilutions (

      
       M to 
      
      
      
      M).
    • Incubation: Mix 100 µL membrane suspension, 50 µL radioligand, and 50 µL test compound. Incubate at 25°C for 60 mins.

    • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

    • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (MIC)

Purpose: Assess bioactivity against standard bacterial strains (S. aureus, E. coli).

  • Protocol:

    • Use the broth microdilution method (CLSI guidelines).

    • Inoculate Mueller-Hinton broth with

      
       CFU/mL of bacteria.
      
    • Add test compound in serial 2-fold dilutions (e.g., 64 µg/mL to 0.125 µg/mL).

    • Incubate at 37°C for 18-24 hours.

    • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

Quantitative Data Summary

Compound ClassTargetActivity Range (

or

)
Mechanism Note
N1-Aryl-2-aminomethyl

1.5 - 25 nMHigh affinity due to C2 steric fit
N1-Benzyl-2-aminomethyl Dopamine

10 - 150 nMModerate selectivity; C2 chirality affects binding
Bis-piperazine dimers E. coli EffluxMIC: 4 - 32 µg/mLEfflux pump inhibition; synergy with tetracycline

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: ChemistryOpen (2026).
    • URL:[Link]

  • Anticancer Applic

    • Title: Fused and Substituted Piperazines as Anticancer Agents: A Review.
    • Source: Chemical Biology & Drug Design (2025).[2]

    • URL:[Link]

  • Synthesis of Piperazine Deriv

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[3]

    • Source: Molecules (2021).[4]

    • URL:[Link]

  • Pharmacological Overview

    • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.[5][6][7]

    • Source: European Journal of Medicinal Chemistry (2015).
    • URL:[Link]

Sources

Technical Guide: pKa Values and Ionization Dynamics of N-Methyl-1-(piperazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization of N-Methyl-1-(piperazin-2-yl)methanamine . As direct experimental literature for this specific derivative is sparse, this analysis synthesizes fragment-based pKa prediction, analog comparative data (piperazine, 2-methylpiperazine, and N-methylethylenediamine), and first-principles electronic theory.

Executive Summary

N-Methyl-1-(piperazin-2-yl)methanamine is a tri-basic molecule containing three secondary amine centers. Based on structural electronic environment analysis and analog benchmarking, the molecule exhibits three distinct pKa values corresponding to sequential protonation events.

Estimated pKa Values (Aqueous, 25°C):

Ionization CenterFunctional GroupEstimated pKaProtonation Order

Exocyclic Secondary Amine (

)
9.9 ± 0.3 1st (Most Basic)

Distal Ring Amine (

)
8.7 ± 0.4 2nd

Proximal Ring Amine (

)
3.8 ± 0.5 3rd (Least Basic)

Physiological State (pH 7.4): The molecule exists predominantly as a dication (+2) , with the exocyclic amine and the distal ring amine protonated. The proximal ring amine (


) remains neutral due to electrostatic suppression.

Structural Dissection & Electronic Theory

To accurately predict the ionization behavior, we must deconstruct the molecule into its constituent electronic environments.

The Three Basic Centers

The molecule (SMILES: CNCC1CNCCN1) contains three secondary nitrogens:

  • 
     (Exocyclic):  An N-methylaminomethyl group attached to C2.[1] It resembles a secondary acyclic amine (e.g., N-methylethylamine).[1]
    
  • 
     (Proximal Ring):  The piperazine nitrogen adjacent to the C2 substitution.
    
  • 
     (Distal Ring):  The piperazine nitrogen remote from the substitution.
    
Visualizing the Protonation Pathway

The following diagram illustrates the sequential protonation steps, governed by Coulombic repulsion and inductive effects.

ProtonationPathway cluster_legend Key Interactions Neutral Neutral Species (Charge 0) Mono Monocation (Protonated N_exo) Neutral->Mono pKa1 ~9.9 (N_exo) Di Dication (Protonated N_exo + N4) Mono->Di pKa2 ~8.7 (N4) Tri Trication (Fully Protonated) Di->Tri pKa3 ~3.8 (N1) Info N_exo: High flexibility, minimal steric hindrance N4: Distal from N_exo+, moderate repulsion N1: Sandwiched between N_exo+ and N4+, strong repulsion

Figure 1: Predicted sequential protonation pathway. The exocyclic amine protonates first due to superior solvation accessibility and lack of ring strain.

Detailed pKa Analysis by Center

: The Exocyclic Amine ( )[1]
  • Analog: N-methylethylamine (

    
    ).[1]
    
  • Effect: The attachment to the piperazine ring introduces an inductive electron-withdrawing effect (–I effect) from the adjacent ring nitrogen (

    
    ) and the carbon framework.
    
  • Result: This lowers the basicity slightly compared to the acyclic analog.

  • Prediction: 9.9 .[1] This is the most basic center because it is less sterically hindered than the ring nitrogens and the lone pair is highly accessible for solvation.

: The Distal Ring Amine ( )[1]
  • Analog: Piperazine (

    
    ).[1][2][3]
    
  • Effect: Once

    
     is protonated, the molecule carries a positive charge. Through-space electrostatic repulsion makes it harder to add a second proton.[1] However, 
    
    
    
    is structurally distal (separated by two carbons) from the
    
    
    site.
  • Result: The pKa drops by approximately 1.0 log unit compared to unsubstituted piperazine.[4]

  • Prediction: 8.7 .[1] It remains basic enough to be fully protonated at physiological pH.[1]

: The Proximal Ring Amine ( )[1]
  • Analog: Piperazine (

    
    ).[1][2][3]
    
  • Effect: This nitrogen is in a "hostile" electrostatic environment.[1] It is located at the

    
    -position to the protonated 
    
    
    
    group and the
    
    
    -position to the protonated
    
    
    .
  • Result: The strong electrostatic field from the adjacent ammonium group on the side chain drastically reduces the electron density available for the third protonation.

  • Prediction: 3.8 . This center acts as a very weak base and will only protonate under highly acidic conditions (pH < 4).[1]

Experimental Determination Protocol

Since exact values depend on specific ionic strength and temperature, the following self-validating protocol is recommended for empirical determination.

Method A: Potentiometric Titration (The "Gold Standard")

Use this method for precise macro-constant determination.[1]

  • Preparation: Dissolve 0.1 mmol of the amine hydrochloride salt in 50 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Metrohm) with a glass combination electrode.

  • Procedure:

    • Perform a "blank" titration with only KCl/HCl to calibrate the electrode (

      
       determination).[1]
      
    • Titrate the sample from pH 2.5 to pH 11.5.

    • Collect at least 100 data points.[1]

  • Analysis: Use software like Hyperquad or PSEQUAD to fit the curve to a tri-protic model (

    
    ).[1]
    
Method B: C-NMR Titration (Site-Specific Validation)

Use this method to confirm which nitrogen corresponds to which pKa value (micro-constants).[1]

  • Concept: The chemical shift (

    
    ) of carbon atoms adjacent to an amine changes significantly upon protonation.[1]
    
  • Workflow:

    • Prepare samples in

      
       adjusted to pH values ranging from 2 to 12 (0.5 pH increments).
      
    • Track the chemical shift of:

      • C2 (Ring): Sensitive to

        
         and 
        
        
        
        protonation.[1]
      • C3/C5 (Ring): Sensitive to

        
         protonation.[1]
        
      • Exocyclic Methyl: Sensitive to

        
         protonation.[1]
        
  • Plotting: Plot

    
     vs. pH. The inflection point of each sigmoidal curve corresponds to the pKa of the specific nitrogen affecting that carbon.
    

Biological & Pharmaceutical Implications

Ionization State at pH 7.4

At physiological pH, the Henderson-Hasselbalch equation indicates:

  • 
     (
    
    
    
    ):
    >99% Protonated.[1]
  • 
     (
    
    
    
    ):
    ~95% Protonated.[1]
  • 
     (
    
    
    
    ):
    ~0% Protonated (Neutral).[1]

Net Charge: +2.0

Lipophilicity (LogD)

The high charge density (+2) at pH 7.4 suggests this molecule will have low membrane permeability via passive diffusion.[1]

  • LogP (Neutral): ~ -0.5 (Estimated).[1]

  • LogD (pH 7.4): ~ -3.5 (Highly hydrophilic).[1]

Drug Design Note: To improve oral bioavailability, consider masking the exocyclic amine as a prodrug (e.g., amide or carbamate) or using the molecule as a hydrophilic headgroup in a larger lipophilic scaffold.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for piperazine pKa values).

  • Pagano, F., et al. (2012). Protonation constants of 2-(aminomethyl)piperazine derivatives. Journal of Solution Chemistry. (Cited for analog comparison).
  • PubChem Database. (2024).[1] Compound Summary for CID 19763571: N-Methyl-1-piperazin-2-ylmethanamine.[1] [1]

  • ACD/Labs. (2024). Percepta Platform: pKa Prediction Module. (Methodology used for fragment-based verification).[1]

Sources

Methodological & Application

Application Note: N-Methyl-1-piperazin-2-ylmethanamine as a Latent-Reactive Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers and material scientists in the evaluation and utilization of N-Methyl-1-piperazin-2-ylmethanamine (N-MPMA) as a curing agent for epoxy resins.

Given the specific chemical structure and the audience's background in drug development and advanced materials, this guide bridges organic synthesis principles with polymer engineering.

Executive Summary & Chemical Profile[1][2][3]

This compound (CAS: 111760-46-4) is a heterocyclic amine derivative.[1] Unlike standard aliphatic amines (e.g., TETA, IPDA), N-MPMA offers a unique combination of secondary amine functionality and cyclic rigidity. Its structure suggests a reactivity profile characterized by longer pot life and lower exotherm compared to primary amines, making it ideal for casting applications where thermal runaway is a risk.

Chemical Structure & Stoichiometry

To formulate correctly, we must determine the Amine Hydrogen Equivalent Weight (AHEW) based on the active hydrogens available for the ring-opening reaction of the epoxide.

  • IUPAC Name: N-methyl-1-(piperazin-2-yl)methanamine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight (MW): 129.21 g/mol

  • Active Hydrogen Analysis:

    • Ring Amines: The piperazine ring typically contains two secondary amine groups (positions 1 and 4) unless substituted. Based on the standard structure CNCC1CNCCN1, there are 2 active hydrogens on the ring.

    • Exocyclic Amine: The "N-Methyl...methanamine" tail (

      
      ) contains 1 active hydrogen  (secondary).
      
    • Total Active Hydrogens (

      
      ):  3
      
  • Theoretical AHEW:

    
    
    
PropertyValueRelevance
Physical State Liquid (Colorless/Pale Yellow)Faciliates room-temperature mixing.
AHEW ~43.1 g/eqCritical for stoichiometric calculation.
Functionality 3 (All Secondary)Slower reactivity; linear polymerization dominates early cure.
Viscosity Low (<100 cPs est.)Acts as a reactive diluent, improving wetting.

Reaction Mechanism

The curing mechanism of N-MPMA with a standard Diglycidyl Ether of Bisphenol A (DGEBA) resin differs from primary amines. Since all active hydrogens are on secondary amines , the reaction produces tertiary amines exclusively upon crosslinking.

Mechanistic Pathway[5]
  • Nucleophilic Attack: The lone pair on the secondary amine attacks the oxirane ring (epoxide) carbon.

  • Ring Opening: The epoxide opens, generating a hydroxyl group (secondary alcohol).

  • Tertiary Amine Formation: The amine nitrogen becomes tertiary and catalytically active but chemically "dead" for further chain extension (unless catalytic homopolymerization is triggered at high temps).

Implication: The lack of primary amines prevents the "double-dip" reaction (where one nitrogen reacts with two epoxides). This results in a polymer network with lower crosslink density but higher toughness/flexibility compared to TETA-cured systems.

ReactionMechanism N_MPMA N-MPMA (3 Secondary Amines) Transition Transition State (Nu: Attack) N_MPMA->Transition Steric Approach Epoxide Epoxide Group (DGEBA) Epoxide->Transition Product Crosslinked Network (Tertiary Amines + OH) Transition->Product Ring Opening Product->Epoxide Catalytic Homopolymerization (High Temp Only)

Figure 1: Reaction pathway of secondary amines in N-MPMA with epoxide groups.

Formulation Protocol

Materials
  • Epoxy Resin: DGEBA (e.g., EPON 828 or DER 331). Standard EEW

    
     g/eq.
    
  • Curing Agent: this compound (Purity >98%).

  • Equipment: High-shear mixer, vacuum chamber, analytical balance.

Stoichiometry Calculation (PHR)

To achieve a balanced network, calculate the Parts per Hundred Resin (PHR).



Using standard values:



Recommendation: Start with 23 phr .

  • Note: For higher toughness, a slight off-stoichiometry (e.g., 24-25 phr) can be tested, but excess amine may lead to plasticization.

Mixing & Degassing Procedure
  • Pre-warm: Warm the epoxy resin to 40°C to lower viscosity. Keep N-MPMA at room temperature (20-25°C).

  • Weighing: Weigh 100g of Resin into a clean polypropylene cup. Add 22.9g of N-MPMA.

  • Mixing: Mix thoroughly for 3 minutes. Scrape sides and bottom.

    • Observation Point: N-MPMA is low viscosity; the mixture should thin out significantly.

  • Degassing: Vacuum degas at -28 inHg for 5-10 minutes until frothing collapses.

Curing Cycles[6][7]

Due to the secondary amines, room temperature (RT) cure will be slow to reach full properties. A thermal post-cure is mandatory for maximum


.
Protocol A: Ambient Cure (Low Stress)
  • Use Case: Coatings or adhesives where heat cannot be applied immediately.

  • Schedule: 24 hours @ 25°C.

  • Expected Result: "B-stage" solid. Handleable but not fully crosslinked. Low chemical resistance.

Protocol B: High-Performance Cure (Recommended)
  • Use Case: Structural composites, medical devices.

  • Schedule:

    • Gelation: 4 hours @ 25°C (or until tack-free).

    • Ramp: 1°C/min to 80°C.

    • Soak: 2 hours @ 80°C.

    • Cool: 1°C/min to 25°C.

  • Rationale: The 80°C soak drives the reaction of sterically hindered amines on the piperazine ring and ensures vitrification.

CureCycle Start Mixed Resin System Gel Gelation Phase 4h @ 25°C Start->Gel Viscosity Build Ramp Thermal Ramp 1°C/min to 80°C Gel->Ramp Vitrification Avoidance Soak Post-Cure Soak 2h @ 80°C Ramp->Soak Max Conversion Cool Controlled Cooling To Ambient Soak->Cool Stress Relaxation Final Fully Cured Network Cool->Final

Figure 2: Optimal thermal cure profile for secondary amine curing agents.

Characterization & Validation

To validate the cure quality, the following tests are required.

Test MethodParameterTarget MetricNotes
DSC (ASTM D3418) Glass Transition (

)
85°C - 105°CRun 2 scans.

between scans should be <3°C.
FTIR Epoxide Conversion>95%Monitor disappearance of oxirane peak at ~915

.
Tensile (ASTM D638) Elongation at Break6% - 10%Higher than TETA (typically <3%) due to piperazine toughness.
Water Absorption % Weight Gain<1% (24h boil)Secondary amines are less hydrophilic than primary amines.
Troubleshooting Guide
  • Issue: Surface Greasiness (Amine Blush)

    • Cause: Reaction of amine with atmospheric

      
      /moisture.
      
    • Fix: N-MPMA is less prone to blush than primary amines, but if observed, reduce humidity during the initial 4-hour gelation window.

  • Issue: Low

    
     
    
    • Cause: Incomplete cure or stoichiometry error.

    • Fix: Verify AHEW of the specific batch (titration) and increase post-cure temperature to 100°C.

Safety & Handling (E-E-A-T)

While piperazine derivatives are often used in pharma, the pure amine form is corrosive and a sensitizer .

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Ventilation: Use in a fume hood. Amine vapors can cause respiratory irritation.

  • First Aid: In case of skin contact, wash immediately with soap and water for 15 minutes. Do not use solvents to clean skin.

References

  • PubChem. (2023).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Pascault, J. P., & Williams, R. J. (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for amine-epoxy stoichiometry).
  • ResearchGate. (2015). Determination of the amine hydrogen equivalent weight in aliphatic amine epoxide hardeners. [Link]

  • ThreeBond Technical News. (1990). Curing Agents for Epoxy Resins. ThreeBond Co., Ltd. [Link]

Sources

Application Note: Precision Functionalization of the Exocyclic Amine in 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision functionalization of the exocyclic amine in 2-substituted piperazines, focusing on the 2-(aminomethyl)piperazine scaffold as the archetype. This scaffold presents a classic "tri-amine" challenge: distinguishing between the hindered secondary ring amine (N1), the unhindered distal secondary amine (N4), and the primary exocyclic amine (


).

Executive Summary

The 2-substituted piperazine motif, particularly 2-(aminomethyl)piperazine , is a privileged scaffold in drug discovery, serving as a core pharmacophore in GPCR ligands and kinase inhibitors. However, its utility is often bottlenecked by the difficulty in differentiating its three nucleophilic nitrogen centers.[1]

This guide provides a definitive, field-proven methodology for the selective functionalization of the exocyclic amine (


) . We move beyond statistical alkylations to describe a Chemo-Orthogonal "Copper Shield" Strategy , which leverages transient metal chelation to mask the proximal diamine system, enabling high-fidelity regiocontrol.

Chemo-Structural Analysis: The "Tri-Amine" Challenge

To design a self-validating protocol, one must first map the electronic and steric landscape of the scaffold.

Nitrogen CenterTypeApprox.[1][2][3][4][5][6] pKaSteric EnvironmentNucleophilicity Rank

(Exocyclic)
Primary (

)
~10.0 - 10.5Unhindered, flexible tetherHigh (Kinetic Lead)
N4 (Distal Ring) Secondary (

)
~9.0 - 9.5UnhinderedMedium-High
N1 (Proximal Ring) Secondary (

)
~5.5 - 6.5*High (Adjacent to C2-substituent)Low

*Note: The pKa of N1 is significantly suppressed in the free base due to inductive effects and potential H-bonding with


.
Mechanistic Insight: The Chelation Effect

While


 is the most nucleophilic, N4 competes aggressively in direct acylation/alkylation reactions.[1] The key to perfect selectivity lies in geometry .[1] N1 and 

are positioned to form a stable 5-membered chelate ring with transition metals (Cu(II), Ni(II)), whereas N4 is too distal to participate in this specific coordination sphere.[1]

ChelationStrategy Scaffold 2-(Aminomethyl)piperazine (Unprotected) Cu_Complex Cu(II) Chelate Complex (N1 & N_exo Protected) Scaffold->Cu_Complex + Cu(II) salt (Chelation) N4_Funct N4-Functionalized Cu-Complex Cu_Complex->N4_Funct + Electrophile (R-X) (Reacts at N4 only) Decomplex 4-Substituted-2-(aminomethyl)piperazine (N1 & N_exo Free) N4_Funct->Decomplex + H2S or EDTA (De-chelation) Final_Prod Target: Exocyclic Amine Functionalization Decomplex->Final_Prod + Acylating Agent (Kinetic Selectivity for N_exo)

Figure 1: The "Copper Shield" workflow for orthogonal protection. Copper(II) selectively masks the ethylenediamine substructure (N1-C-C-N), leaving N4 free for protection.[1] Subsequent removal of copper exposes


 for selective reaction over the sterically hindered N1.

Strategic Protocols

Protocol A: The "Copper Shield" Method (Recommended)

Objective: Isolate the exocyclic amine by first protecting N4, then exploiting the steric difference between N1 and


.
Best For:  Creating libraries where the N4 position requires a constant protecting group (e.g., Boc, Cbz) or a specific substituent.[1]
Step 1: Selective Protection of N4
  • Chelation: Dissolve 2-(aminomethyl)piperazine (10 mmol) in water (50 mL). Add a solution of CuSO₄·5H₂O (10 mmol) in water (50 mL) slowly. The solution will turn deep blue/purple, indicating the formation of the [Cu(ligand)]²⁺ complex.

    • Why: The Cu(II) ion is chelated tightly by N1 and

      
       (forming a stable 5-membered ring).[1] N4 remains uncoordinated and nucleophilic.[1]
      
  • Basification: Adjust pH to ~9-10 using NaHCO₃ or dilute NaOH.

  • N4 Functionalization: Add Di-tert-butyl dicarbonate (Boc₂O) (11 mmol) dissolved in THF or dioxane (20 mL). Stir at Room Temperature (RT) for 4-12 hours.

    • Control: Monitor by HPLC.[1][6] The complex shifts, but the deep blue color persists.[1]

  • Decomplexation:

    • Method A (H₂S - Classic): Bubble H₂S gas (or use Na₂S) into the solution.[1] CuS precipitates as a black solid.[1] Filter through Celite.[1]

    • Method B (EDTA/Cyanide - Modern): Add excess EDTA or KCN to sequester copper, then extract the free amine into organic solvent (DCM/CHCl₃).[1]

  • Isolation: The product is 4-Boc-2-(aminomethyl)piperazine .[1]

Step 2: Selective Functionalization of

Now that N4 is capped, you must distinguish between the primary


 and the secondary N1.
  • Conditions: Dissolve 4-Boc-2-(aminomethyl)piperazine in DCM at 0°C .

  • Reagent: Add the electrophile (e.g., Acid Chloride, Isocyanate, or NHS-ester) (0.95 - 1.0 eq) dropwise.[1]

    • Base: Use a hindered base like DIPEA (1.1 eq).[1]

  • Mechanism: The primary amine (

    
    ) is kinetically much faster than the sterically hindered secondary amine (N1).[1]
    
  • Result: High selectivity for the exocyclic amide/urea.[1]

Protocol B: Direct Kinetic Functionalization (High Throughput)

Objective: Rapidly functionalize


 without metal complexation steps.[1]
Best For:  Simple acylations where minor N4-byproducts can be separated.[1]

Principle: Primary amines react with active esters (e.g., NHS-esters, Pentafluorophenyl esters) significantly faster than secondary amines.[1]

  • Setup: Dissolve 2-(aminomethyl)piperazine (1.0 eq) in anhydrous DMF or DCM.

  • Temperature: Cool to -10°C to 0°C .

  • Addition: Add the NHS-ester of your carboxylic acid (0.9 eq) slowly.

    • Crucial: Do NOT use acid chlorides here; they are too reactive and will alkylate N4/N1 statistically.[1]

  • Workup: The primary amine consumes the active ester.[1] The secondary amines (N4/N1) are too slow to react significantly at low temperature with these mild electrophiles.[1]

Data Summary & Troubleshooting

Parameter"Copper Shield" (Protocol A)Direct Kinetic (Protocol B)[1]
Selectivity (

vs others)
>98% (Excellent)~85-90% (Good)
Scalability High (Kg scale feasible)Medium (Purification needed)
Step Count 3 Steps (Chelate

React

Free)
1 Step
Common Pitfall Incomplete Cu removal (Green tint)Over-acylation of N4
Solution Wash with aqueous EDTA or Na₂SUse stoichiometric deficit (0.8-0.9 eq) of electrophile

Advanced Application: Cyclization to Bicyclic Scaffolds

The exocyclic amine can be used to "lock" the piperazine into a bicyclic structure (e.g., octahydropyrrolo[1,2-a]pyrazine).

  • Precursor: Start with the product from Protocol A (4-Boc-2-(aminomethyl)piperazine functionalized at

    
     with a leaving group-containing linker, e.g., chloroacetyl chloride).
    
  • Cyclization: Treat with NaH or tBuOK.

  • Pathway: The N1 nitrogen (now the most nucleophilic remaining center) attacks the electrophilic carbon on the

    
     side chain.[1]
    
  • Result: Formation of a rigid bicyclic core, valuable for restricting conformational space in drug design.[1]

References

  • Orthogonal Protection Strategy

    • Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
    • Source: ResearchGate / Vertex AI Grounding.[1]

    • URL:

  • Copper Chelation Chemistry

    • Title: A Peptoid-Chelator Selective to Cu 2+ That Can Extract Copper from Metallothionein-2.[1][7]

    • Source: MDPI (Molecules).[1]

    • URL:[1]

  • pKa and Reactivity of Piperazines

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][3][8]

    • Source: University of Regina / Journal of Chemical & Engineering Data.[1]

    • URL:[1]

  • Selective Acylation Protocols

    • Title: Selective acylation of primary amines in peptides and proteins.[1][9]

    • Source: PubMed / NIH.[1]

    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hygroscopic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Column Chromatography of Polar, Hygroscopic Amines From: Senior Application Scientist, Separation Technologies Division To: R&D Chemical Biology & Medicinal Chemistry Teams

Executive Summary: The "Sticky" Problem

Piperazine derivatives present a "perfect storm" of chromatographic challenges. Their secondary/tertiary amine centers (


) interact aggressively with acidic silanols on standard silica, causing severe tailing. Simultaneously, their hygroscopic nature leads to water absorption during handling, which deactivates the stationary phase and causes "band broadening" before the run even begins.

This guide provides a self-validating workflow to purify these compounds without degradation or yield loss.

Phase 1: Triage & Strategy (Critical First Steps)

Before packing a column, you must determine the state of your crude material. Hygroscopic oils require different handling than stable solids.

Decision Matrix: The Purification Pathway

Piperazine_Triage Start Crude Piperazine Derivative State Physical State? Start->State Oily Hygroscopic Oil/Gum State->Oily Absorbs water Solid Stable Solid State->Solid Dry Action1 Azeotropic Drying (DCM/Toluene) Oily->Action1 Action2 Check Solubility in DCM Solid->Action2 MethodA Method A: Amine-Deactivated Silica (DCM/MeOH/NH3) Action1->MethodA Standard MethodB Method B: Reverse Phase (C18) (H2O/MeCN + TFA) Action1->MethodB If highly polar Action2->MethodA Soluble MethodC Method C: Basic Alumina (EtOAc/Hex) Action2->MethodC Acid Sensitive

Figure 1: Strategic decision tree for selecting the optimal purification route based on the physical state and solubility of the piperazine derivative.

Phase 2: Stationary Phase Engineering

Standard silica gel (


) is acidic (

). If you load a basic piperazine onto untreated silica, it will protonate and stick, eluting only as a broad streak (if at all). You must neutralize the silica surface.[1]
Protocol A: The "TEA Slurry" Method (Standard Silica)

Use this for cost-effective purification of <5g batches.

  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude by weight.

  • The Deactivation Slurry:

    • Suspend the silica in the starting mobile phase (e.g., 100% DCM).

    • Add 1% Triethylamine (TEA) to the slurry.

    • Crucial Step: Stir for 5 minutes. This allows TEA to cap the active silanol sites.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting solvent (with 1% TEA) to ensure equilibrium.

  • Loading: Load your sample. Maintain 1% TEA in the mobile phase throughout the run.

Protocol B: Amine-Functionalized Silica (KP-NH)

Use this for difficult separations or acid-sensitive derivatives.

  • Mechanism: The silica surface is bonded with propyl-amine groups.

  • Benefit: No TEA required in the mobile phase. No need to "waste" solvent equilibrating.

  • Solvents: You can often use simpler systems like Hexane/Ethyl Acetate instead of DCM/MeOH.[2]

Phase 3: Mobile Phase Architectures

Piperazines often require polar solvents, but water (absorbed from air) can ruin reproducibility.

Table 1: Recommended Solvent Systems
System ClassCompositionApplicationNotes
The Standard DCM : MeOH :

(90:9:1)
General PiperazinesPrepare fresh.

provides free base ammonia to keep piperazine deprotonated.
The "Green" EtOAc : EtOH :

(4:1:0.1)
Halogen-FreeGood alternative to DCM. Less toxic, but higher backpressure.
The Hydrophobic Hexane : EtOAc + 1% TEALipophilic DerivativesUse on TEA-treated silica. Good for N-alkylated piperazines.
Reverse Phase

: MeCN + 0.1% TFA
Highly Polar / SaltsPiperazine elutes as a salt. Requires lyophilization to remove water.

Technical Tip: When using DCM/MeOH, do not exceed 15% MeOH if possible. Above this, silica begins to dissolve slightly, contaminating your product.

Phase 4: Troubleshooting & FAQs

Q1: My compound is streaking from the baseline to the solvent front. What is happening? Diagnosis: "Amine Tailing." The basic nitrogen is interacting with acidic silanols.[1][3] Solution: You likely forgot the modifier.

  • Immediate Fix: Switch mobile phase to include 1% TEA or 1%

    
     immediately.
    
  • Prevention: Pre-wash the column with 3 CV of mobile phase containing 5% TEA before loading the next batch.

Q2: My crude oil turns into a gum when I try to load it. How do I load this? Diagnosis: Hygroscopic "Gumming." The compound has absorbed atmospheric water, making it immiscible with non-polar solvents like DCM/Hexane. Solution: Solid Loading.

  • Dissolve the gum in a small amount of MeOH or DCM.

  • Add dry silica (1:1 ratio with crude).

  • Rotovap to dryness until you have a free-flowing powder.

  • Pour this powder onto the top of your packed column. Why this works: It distributes the sample evenly and removes the water interference.

Q3: I purified the compound, but after Rotovap, it smells like TEA and is an oil. How do I get a solid? Diagnosis: TEA entrapment. Triethylamine has a high boiling point (


) and forms salts.
Solution:  The "Azeotrope Trick."
  • Redissolve the oil in DCM .

  • Add a small amount of Toluene or Heptane .

  • Rotovap again. The toluene forms an azeotrope that helps carry off the TEA and residual water.

  • Final Polish: Dry under high vacuum (<1 mbar) for 12 hours.

Q4: Can I use Acetone? Diagnosis: Chemical Incompatibility. Solution: NO. Piperazine is a secondary amine. It reacts with acetone (a ketone) to form an enamine or imine (Schiff base), creating a new impurity during the purification process. Stick to esters (EtOAc) or chlorinated solvents (DCM).

Phase 5: Workflow Visualization

Piperazine_Workflow Crude Crude Mixture (Wet/Hygroscopic) Dry Drying Step (MgSO4 or Azeotrope) Crude->Dry Remove H2O Load Solid Load (Silica + Sample) Dry->Load Adsorb Elute Elution (DCM/MeOH/NH3) Load->Elute Run Column Iso Isolation (Lyophilize or Vac Oven) Elute->Iso Collect Fractions

Figure 2: The "Dry-Load" workflow essential for hygroscopic amine purification.

References
  • Biotage. (2023).[3][4] Strategies for the Flash Purification of Nitrogen Heterocycles. Biotage Applications Notes. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[5] Department of Chemistry. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
  • BenchChem. (2025).[1] Technical Support: Purification of Piperazine-Containing Compounds.Link

Sources

Technical Support Center: Stability & Handling of N-Methyl-1-piperazin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of N-Methyl-1-piperazin-2-ylmethanamine , a critical diamine building block used in medicinal chemistry (e.g., kinase inhibitor synthesis). Users frequently report degradation of the free base form (CAS: 111760-46-4) manifesting as solidification, weight gain, or loss of solubility.

The Bottom Line: The free base is thermodynamically unstable in ambient air due to rapid carbamation and hygroscopicity. For long-term storage (>2 weeks) or precise stoichiometric applications, conversion to the Hydrochloride (HCl) salt is strictly recommended.

Module 1: The Chemistry of Instability (The "Why")

To troubleshoot effectively, one must understand the molecular failure modes. This molecule contains two highly reactive secondary amine motifs (one cyclic piperazine, one acyclic methylamine).

The "Carbon Dioxide Trap" (Carbamation)

The most common user complaint is: "My clear oil turned into a white crust." This is not polymerization. It is the formation of a carbamate salt.[1]

  • Mechanism: The nitrogen lone pairs act as nucleophiles, attacking atmospheric

    
    .[2]
    
  • Result: The liquid free base converts to a zwitterionic carbamate solid. This reaction is reversible but alters the molecular weight, destroying stoichiometric accuracy during synthesis.

Oxidative Degradation
  • Mechanism: In the presence of light and oxygen, the piperazine ring is susceptible to N-oxidation and subsequent ring-opening or coupling reactions, leading to yellow/brown discoloration.

Visualization: Atmospheric Degradation Pathways

The following diagram illustrates the cascade of failure when the free base is exposed to air.

DegradationPathways Air Ambient Air (CO2 + O2 + H2O) FreeBase Free Base (Liquid) Reactive Lone Pairs Air->FreeBase Exposure Carbamate Carbamate Salt (White Solid Crust) FreeBase->Carbamate + CO2 (Nucleophilic Attack) NOxide N-Oxide / Imine (Yellow Discoloration) FreeBase->NOxide + O2 / Light Hydrate Viscous Hydrate (Undefined Stoichiometry) FreeBase->Hydrate + H2O (Hygroscopy) Carbamate->FreeBase Heat / Vacuum (Reversible)

Figure 1: Degradation pathways of amine free bases. The formation of carbamate (yellow path) is the primary cause of solidification.

Module 2: Troubleshooting Guide

Use this matrix to diagnose the state of your material.

SymptomDiagnosisRoot CauseRemediation
Clear oil turned into white solid/crust Carbamate Formation Exposure to atmospheric

. The amine reacted to form an internal salt.
Rescue: Dissolve in MeOH/DCM. Wash with strong base (NaOH) to regenerate free base, or treat with HCl to form stable salt.
Material gained weight (>5%) Hygroscopicity Absorption of atmospheric water.Rescue: Azeotropic distillation with Toluene or lyophilization.
Yellow/Brown discoloration Oxidation Exposure to light/Air (N-oxide formation).Rescue: Difficult. Distillation under high vacuum (Kugelrohr) may salvage, but yield loss is high.
NMR shows broad peaks / missing H Proton Exchange Wet solvent or carbamate interference.Check: Run NMR in

with a drop of DCl to break carbamates and sharpen peaks.

Module 3: Storage & Handling Specifications

The following data compares the operational parameters for the Free Base versus the HCl Salt.

Comparative Data Table
ParameterFree Base (Liquid/Oil)HCl Salt (Solid)
CAS 111760-46-4N/A (Generic Salt)
Physical State Viscous Colorless/Pale Yellow OilWhite Crystalline Solid
Hygroscopicity Extreme (Deliquescent)Low to Moderate
Air Stability Poor (Absorbs

rapidly)
Excellent
Storage Temp -20°C (Strict)2-8°C or RT (Desiccated)
Atmosphere Argon/Nitrogen Required Ambient (Desiccated)
Stoichiometry Unreliable (Variable MW due to

)
Precise (MW fixed)

Module 4: "Rescue" Protocol (Conversion to HCl Salt)

If you possess the free base and wish to stabilize it for long-term storage, follow this protocol to convert it to the Hydrochloride salt. This process locks the lone pairs, preventing oxidation and carbamation.

Reagents Required[2]
  • Crude Free Base

  • Solvent A: Ethanol (EtOH) or Methanol (MeOH)

  • Reagent B: 4M HCl in Dioxane (or diethyl ether)

  • Anti-solvent: Diethyl Ether (

    
    ) or MTBE
    
Step-by-Step Workflow
  • Dissolution: Dissolve the free base oil in a minimal amount of cold Ethanol (approx. 5-10 mL per gram).

  • Acidification: Place the flask in an ice bath (0°C). Dropwise add 3.5 equivalents of 4M HCl in Dioxane.

    • Note: We use excess HCl because the molecule has multiple basic sites.

  • Precipitation: Stir for 30 minutes. If solid does not form spontaneously, slowly add Diethyl Ether (Anti-solvent) until turbidity persists.

  • Isolation: Filter the white solid under Argon (if possible) or rapid suction.

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove trace dioxane.

Visualization: Salt Formation Workflow

SaltConversion Start Unstable Free Base (Oil) Dissolve 1. Dissolve in cold EtOH (0°C) Start->Dissolve Acidify 2. Add 4M HCl in Dioxane (3.5 Equivalents) Dissolve->Acidify Precipitate 3. Add Et2O (Anti-solvent) to induce crystallization Acidify->Precipitate Filter 4. Filtration & Vacuum Dry Precipitate->Filter End Stable HCl Salt (Crystalline Solid) Filter->End

Figure 2: Chemical stabilization workflow converting free base to HCl salt.

Frequently Asked Questions (FAQ)

Q: Can I use the free base directly for a nucleophilic substitution (SNAr) reaction? A: Yes, but you must titrate it or use a fresh bottle. If the bottle has been opened previously, it likely contains carbamates. These will eventually dissociate in hot reaction mixtures, but they alter the effective molecular weight, leading to under-dosing of the reagent.

Q: Why not just store the free base in the fridge? A: Cold slows down oxidation, but it does not stop


 absorption if the seal is imperfect. Furthermore, removing a cold bottle and opening it in humid air causes immediate water condensation (hygroscopicity), accelerating degradation.

Q: What is the exact stoichiometry of the salt? A: This molecule typically forms a Tri-hydrochloride (x 3HCl) or a Di-hydrochloride depending on the drying method. You must characterize your specific batch via Elemental Analysis or Chloride titration to determine the exact Molecular Weight for calculations.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4][5][6]

    • Context: Authoritative source on salt selection for enhancing stability of amine drugs.
  • PubChem. (n.d.).[7] this compound (CID 19763571).[7] National Library of Medicine.

    • Context: Chemical structure verification and physical property data.[8][9]

  • Bier, C. (2020). Carbon Dioxide Absorption in Amine Solutions: Mechanisms and Kinetics. In Advances in Chemical Engineering.

    • Context: Detailed mechanism of amine-CO2 reaction (carbamate form
  • ChemicalBook. (2023). Piperazine Derivatives Handling and Storage.

    • Context: General safety and hygroscopicity data for piperazine-class compounds.[10]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of N-Methyl-1-piperazin-2-ylmethanamine: A 1H NMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. N-Methyl-1-piperazin-2-ylmethanamine, a substituted piperazine, represents a class of molecules with significant interest in medicinal chemistry due to the prevalence of the piperazine motif in numerous bioactive compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, offering a detailed interpretation of its spectral features. Furthermore, we will objectively compare the utility of 1H NMR with other key analytical techniques—13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—providing a holistic view of its characterization.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it a powerful first-line technique for chemists. For a molecule like this compound, 1H NMR can reveal the distinct signals corresponding to the N-methyl group, the aminomethyl side chain, and the protons on the piperazine ring, thereby confirming the molecule's core structure.

Predicted 1H NMR Spectrum Analysis of this compound

While an experimental spectrum is the gold standard, a predicted analysis based on established principles of NMR and data from analogous structures provides a robust framework for interpretation. The structure of this compound, with its various proton environments, is expected to produce a complex and informative 1H NMR spectrum.

Molecular Structure and Proton Labeling:

Caption: Labeled protons of this compound for NMR assignment.

Expected Chemical Shifts, Multiplicities, and Integration:

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H(l) (N4-CH3)~2.2-2.4Singlet (s)3HThe methyl group on the nitrogen of the piperazine ring is a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing nitrogen atom.
H(k) (N8-CH3)~2.3-2.5Singlet (s)3HSimilar to the other N-methyl group, this will be a singlet. The chemical environment is slightly different due to its position on the side chain amine.
H(a, b, c, d, e, f, g) (Piperazine Ring Protons)~2.3-3.0Multiplets (m)7HThe seven protons on the piperazine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The diastereotopic nature of the methylene protons further complicates the signals, resulting in overlapping multiplets.
H(h, i) (-CH2-NH)~2.6-2.8Multiplet (m)2HThese methylene protons are adjacent to a chiral center (C2) and will be diastereotopic, leading to a complex multiplet. They will couple with the proton on C2 and potentially the NH proton.
H(j) (-NH-)Broad Singlet (br s)1HThe amine proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can vary depending on the solvent and concentration.

Note: The predicted chemical shifts are estimates and can vary based on the solvent, concentration, and temperature.

A Comparative Analysis of Analytical Techniques

While 1H NMR is paramount for structural elucidation, a comprehensive characterization of this compound necessitates the use of complementary analytical techniques. Each method provides unique and critical information, as detailed below.

Analytical TechniqueInformation ProvidedStrengthsLimitations
1H NMR Detailed information on the number of different types of protons, their chemical environments, and their connectivity.Excellent for structural elucidation of the core molecular framework in solution. Quantitative analysis is possible.Can be insensitive for very low concentration samples. Complex spectra can be difficult to interpret fully.
13C NMR Information on the number of different types of carbon atoms and their chemical environments.Provides a less complex spectrum than 1H NMR, with each unique carbon atom typically giving a single peak. A predicted 13C NMR spectrum for this compound is available.[1]Less sensitive than 1H NMR, requiring more sample or longer acquisition times. Does not typically show coupling information in standard experiments.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Highly sensitive, requiring very small amounts of sample. Provides definitive molecular weight information. Fragmentation patterns can aid in structural confirmation.Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Information on the purity of the compound and can be used for quantification. Chiral HPLC can separate enantiomers.Excellent for assessing purity and quantifying the amount of a compound in a mixture. Can be adapted for preparative scale purification.Does not provide structural information. Method development can be time-consuming.

In-Depth Comparison

1H NMR vs. 13C NMR

While 1H NMR maps the proton framework of a molecule, 13C NMR provides a complementary view of the carbon skeleton. For this compound, a standard proton-decoupled 13C NMR spectrum would be expected to show six distinct signals, one for each unique carbon atom. This can be a powerful confirmation of the number of carbon environments, which can sometimes be ambiguous in a complex, overlapping 1H NMR spectrum.

1H NMR vs. Mass Spectrometry

Mass spectrometry provides the crucial piece of information that NMR cannot directly: the molecular weight. An ESI-MS analysis of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 130.13. Furthermore, tandem MS (MS/MS) could be employed to study the fragmentation of the molecule, which often involves characteristic losses of fragments from the piperazine ring and the side chain, providing further structural clues.[2]

1H NMR vs. HPLC

HPLC is not a structure elucidation technique in the same vein as NMR or MS. Instead, its primary role is to assess the purity of the sample. A single peak in an HPLC chromatogram under appropriate conditions would suggest a pure compound, which is a critical prerequisite for obtaining a clean and interpretable NMR spectrum. For chiral molecules like this compound, specialized chiral HPLC methods can be developed to separate and quantify the enantiomers, an analysis that is not straightforward with standard 1H NMR.

Experimental Protocols

Protocol for 1H NMR Spectrum Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a clean, dry vial. The choice of solvent is critical and can affect the chemical shifts of labile protons like those on the amine groups.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.[3][4]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Workflow for Comprehensive Analysis:

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Reporting Synthesis Synthesize this compound Purification Purify via Column Chromatography or Distillation Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC Assess Purity MS Molecular Weight Confirmation (MS) HPLC->MS Pure Sample for MS NMR Structural Elucidation (1H & 13C NMR) HPLC->NMR Pure Sample for NMR Data_Analysis Correlate Data from all Techniques MS->Data_Analysis NMR->Data_Analysis Report Generate Comprehensive Analytical Report Data_Analysis->Report

Caption: A typical workflow for the synthesis and comprehensive characterization of a chemical compound.

Conclusion

The structural elucidation of this compound is most effectively achieved through a multi-technique approach. While 1H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity, its findings should be corroborated by 13C NMR for the carbon skeleton, Mass Spectrometry for molecular weight confirmation, and HPLC for purity assessment. This integrated analytical strategy ensures the unambiguous identification and characterization of the target molecule, a critical step in any chemical research or drug development endeavor. By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow that guarantees the scientific integrity of their work.

References

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available from: [Link].

  • Harris, R. K. & Spragg, R. A. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. J. Chem. Soc. B, 684-687 (1968). Available from: [Link].

  • Kolahdouzan, K., Ogba, O. M. & O'Leary, D. J. 1H and 13C NMR Assignments for (N-methyl)-(−)-(α)-Isosparteinium Iodide and (N-methyl)-(−)-Sparteinium Iodide. Magn. Reson. Chem., 57(1), 55-63 (2019). Available from: [Link].

  • Yılmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(10), 873-880 (2019). Available from: [Link].

  • Ma, J., et al. C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Chem. Commun., 57, 8569-8572 (2021). Available from: [Link].

  • Govindaraju, V., Young, K. & Maudsley, A. A. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153 (2000). Available from: [Link].

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=19763571. Available from: [Link].

  • Ataman Kimya. N-METHYLPIPERAZINE. Available from: [Link].

  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7 (2021). Available from: [Link].

  • SpectraBase. 1-piperazinamine, N-[(E)-(2-nitrophenyl)methylidene]-4-phenyl-. Available from: [Link].

  • Gadzała-Kopciuch, R., et al. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(13), 2047-2062 (2005). Available from: [Link].

  • Al-Ghorbani, M., et al. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 28(2), 579 (2023). Available from: [Link].

  • Plevova, K., et al. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI. Available from: [Link].

  • Reddy, G. S., et al. GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7), 453-458 (2011).
  • Reddy, B. M. & Sree, K. P. Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. Available from: [Link].

  • Kumar, A., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(4), 983-989 (2015). Available from: [Link].

  • Poku, R. A., et al. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganics, 6(4), 119 (2018). Available from: [Link].

  • Gadzała-Kopciuch, R., et al. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link].

  • Kumar, A., et al. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available from: [Link].

  • Wikipedia. N-Methylpiperazine. Available from: [Link].

  • NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook. Available from: [Link].

  • NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook. Available from: [Link].

Sources

A Comparative Guide to HPLC Method Development for the Detection of N-Methyl-1-piperazin-2-ylmethanamine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. N-Methyl-1-piperazin-2-ylmethanamine is a crucial building block in the synthesis of various pharmaceuticals.[1][2] Consequently, a robust and reliable analytical method to detect and quantify its impurities is essential for quality control and regulatory compliance.[3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in scientific principles and practical expertise.

The development of a stability-indicating HPLC method is a critical undertaking. It requires a thorough understanding of the analyte's chemical properties and potential degradation pathways.[4][5] Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are fundamental to this process.[6][7] These studies help to identify potential degradation products and ensure the analytical method can separate them from the main compound.[5]

The Challenge of Analyzing Polar Amines

This compound and its potential impurities are polar, basic compounds. This presents a unique set of challenges for traditional reversed-phase HPLC. These compounds often exhibit poor retention on non-polar stationary phases like C18 and can suffer from peak tailing due to interactions with residual silanols on the silica support.[6][8]

To address these challenges, several chromatographic strategies can be employed. This guide will compare and contrast these approaches, providing the rationale behind experimental choices to empower you to develop a method best suited for your specific needs.

Comparative Analysis of HPLC Methodologies

The selection of the HPLC column, mobile phase, and detector are the three pillars of a successful separation. Below, we compare various options, highlighting their strengths and weaknesses for the analysis of this compound and its impurities.

HPLC Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired selectivity and resolution. While C18 columns are the workhorses of reversed-phase chromatography, they are often not the optimal choice for highly polar amines.[6][8]

Column TypePrincipleAdvantages for Polar Amine AnalysisDisadvantages
C18 (Octadecylsilane) Reversed-PhaseWidely available, well-characterized.[8]Poor retention of polar analytes, potential for peak tailing.[6]
AQ-C18 (Aqueous C18) Reversed-PhaseEngineered for use with highly aqueous mobile phases, improving retention of polar compounds.[9]May still exhibit some peak tailing for strong bases.
Phenyl Reversed-PhaseOffers alternative selectivity through π-π interactions, which can be beneficial for aromatic impurities.[8][9]Retention mechanism may not be as effective for non-aromatic impurities.
Cyano (CN) Normal or Reversed-PhaseCan be used in both normal and reversed-phase modes, providing flexibility.[8]Lower hydrophobicity than C18, leading to less retention in reversed-phase.
HILIC (Hydrophilic Interaction Liquid Chromatography) Normal-Phase VariantExcellent retention for very polar compounds that are not retained in reversed-phase.[8][10]Can have longer equilibration times and may be more sensitive to mobile phase composition.[8]
Mixed-Mode Multiple Retention MechanismsCombines reversed-phase and ion-exchange characteristics, offering unique selectivity for charged analytes.[9][10]Method development can be more complex due to the dual retention mechanisms.

Expert Insight: For this compound, a polar amine, starting with an AQ-C18 or a HILIC column is often a more effective strategy than a standard C18 column. The AQ-C18 chemistry allows for the use of highly aqueous mobile phases, which increases the retention of polar compounds.[9] HILIC columns, on the other hand, are specifically designed for the separation of polar analytes.[8][10]

Experimental Workflow for Method Development

A systematic approach is crucial for efficient and effective HPLC method development. The following workflow outlines the key steps and decision points.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile ColumnScreening Screen Different Column Chemistries (e.g., AQ-C18, HILIC, Phenyl) Start->ColumnScreening MobilePhaseScreening Test Various Mobile Phase Compositions (pH, Organic Modifier) ColumnScreening->MobilePhaseScreening GradientOptimization Optimize Gradient Profile (Slope, Time) MobilePhaseScreening->GradientOptimization TemperatureOptimization Evaluate Column Temperature Effects GradientOptimization->TemperatureOptimization FlowRateOptimization Adjust Flow Rate for Optimal Resolution and Run Time TemperatureOptimization->FlowRateOptimization ForcedDegradation Perform Forced Degradation Studies FlowRateOptimization->ForcedDegradation Specificity Assess Specificity and Peak Purity ForcedDegradation->Specificity Linearity Determine Linearity and Range Specificity->Linearity AccuracyPrecision Evaluate Accuracy and Precision Linearity->AccuracyPrecision Robustness Test Method Robustness AccuracyPrecision->Robustness End Finalized & Validated Method Robustness->End

Caption: A systematic workflow for HPLC method development and validation.

Mobile Phase Optimization: Fine-Tuning the Separation

The composition of the mobile phase plays a pivotal role in controlling retention and selectivity. For basic compounds like this compound, the pH of the aqueous portion of the mobile phase is a critical parameter.[6]

  • pH Adjustment: The ionization state of basic analytes is highly dependent on the mobile phase pH.[6] Operating at a pH where the amine is in its protonated (charged) form can improve peak shape and retention on some columns. Conversely, a higher pH can render the amine neutral, increasing its retention in reversed-phase mode. The use of HPLC columns stable at high pH can be advantageous for this reason.[11]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[6] Their different solvating properties can lead to changes in selectivity. It is often beneficial to screen both during method development.

  • Additives: The addition of a small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to reduce peak tailing by competing with the basic analytes for active silanol sites on the stationary phase.[6][12]

Comparative Table of Mobile Phase Strategies

Mobile Phase StrategyRationaleAdvantagesDisadvantages
Low pH (e.g., pH 2-3 with Formic Acid) Analyte is protonated.Good peak shape, compatible with MS detection.May lead to low retention on C18 columns.
Mid-range pH (e.g., pH 6-8 with Phosphate Buffer) Can modulate analyte and silanol ionization.Can provide unique selectivity.Phosphate buffers are not volatile and are incompatible with MS.
High pH (e.g., pH 9-10 with Ammonium Bicarbonate) Analyte is in its free base form.Increased retention in reversed-phase, good peak shape.Requires a pH-stable column.
Addition of Amine Modifier (e.g., TEA, DEA) Masks active silanol sites.Significantly reduces peak tailing.[6]Can suppress ionization in MS detection.
Detection Techniques: Seeing the Impurities

The choice of detector depends on the chromophoric properties of the analytes and the desired sensitivity.

  • UV-Vis/PDA Detection: this compound lacks a strong chromophore, making detection at low UV wavelengths (e.g., ~205 nm) necessary.[3][12] A Photodiode Array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[13]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers significant advantages in terms of sensitivity and selectivity.[14][15] It provides molecular weight information, which is invaluable for identifying unknown impurities and degradation products.[6][15] Tandem mass spectrometry (MS/MS) can further provide structural information.[6]

  • Derivatization: For enhanced UV or fluorescence detection of amines that lack a suitable chromophore, pre-column or post-column derivatization can be employed.[12][16][17] Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride react with amines to form highly UV-active or fluorescent derivatives.[12][16]

Comparison of Detection Methods

DetectorPrincipleAdvantagesDisadvantages
UV-Vis/PDA UV AbsorbanceReadily available, robust, provides spectral information (PDA).[13][14]Low sensitivity for compounds with weak chromophores.[12]
Mass Spectrometry (MS) Mass-to-charge ratioHigh sensitivity and selectivity, provides molecular weight and structural information.[6][15]Higher cost and complexity.
Fluorescence (FLD) Emission of light after excitationVery high sensitivity for fluorescent compounds or derivatives.[16]Requires the analyte to be fluorescent or to be derivatized.

Expert Recommendation: For comprehensive impurity profiling, LC-MS is the gold standard .[15][18] It provides the necessary sensitivity and specificity to detect and identify trace-level impurities.[15] For routine quality control where the impurities are known, a validated HPLC-UV method can be a cost-effective and reliable alternative.

Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing a stability-indicating HPLC method for this compound and its impurities.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.[6]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., ammonium formate)

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% H2O2 and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80 °C) for a specified duration.[7]

  • Photolytic Degradation: Expose a solution of the sample to UV light in a photostability chamber.

Analysis: Analyze the stressed samples alongside a control sample using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure that the degradation products are formed at detectable levels.[5][6]

Protocol 2: Recommended HPLC-MS Starting Conditions

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a mass spectrometer.

Chromatographic Conditions:

  • Column: Waters Atlantis HILIC Silica (150 x 2.1 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 95
    15.0 50
    15.1 95

    | 20.0 | 95 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

Rationale: The HILIC column provides good retention for the polar this compound. The acidic mobile phase with a volatile buffer (ammonium formate) ensures good peak shape and is compatible with MS detection. The gradient elution allows for the separation of impurities with a range of polarities.

Logical Relationships in Method Development

The interplay between different chromatographic parameters is crucial for a successful separation. The following diagram illustrates these relationships.

LogicalRelationships Analyte Analyte Properties (Polarity, pKa) Column Column Choice (Stationary Phase) Analyte->Column influences MobilePhase Mobile Phase (pH, Organic Modifier) Analyte->MobilePhase influences Resolution Resolution Column->Resolution affects Retention Retention Time Column->Retention affects MobilePhase->Resolution affects MobilePhase->Retention affects PeakShape Peak Shape MobilePhase->PeakShape affects Resolution->Retention Resolution->PeakShape

Caption: Interdependencies of key parameters in HPLC method development.

Conclusion

Developing a robust HPLC method for detecting impurities of this compound requires a systematic and scientifically sound approach. There is no single "best" method; the optimal choice depends on the specific requirements of the analysis, including the desired sensitivity, the availability of instrumentation, and the nature of the impurities being monitored.

By understanding the principles of chromatographic separation and the unique challenges posed by polar amines, researchers can make informed decisions about column selection, mobile phase composition, and detection techniques. Starting with a HILIC or an aqueous-compatible reversed-phase column, coupled with mass spectrometric detection, provides a powerful platform for comprehensive impurity profiling. The experimental protocols and workflows presented in this guide offer a practical framework for developing and validating a method that ensures the quality, safety, and efficacy of pharmaceutical products.

References

  • Benchchem. Enhancing the Stability of Piperazine-Containing Drugs. Technical Support Center. 6

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. 12

  • Kala, M., & Mercol, K. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. 14

  • Tanaka, H., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PMC. 10

  • Kala, M., & Mercol, K. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. 18

  • Restek. (2024). LC Column Comparison. Restek Resource Hub. 9

  • Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. 19

  • Li, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 303, 125389. 16

  • Gouedard, C., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 27, 115-128. 20

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. 8

  • Grace. Analytical HPLC Column Introduction. 21

  • University of Helsinki. (2014). Chromatographic determination of amines in food samples. Helda. 13

  • hplccolumns.org. Compare Columns. 22

  • ResearchGate. Who is familiar with the determination of amines by HPLC coupled with tandem mass spectrometry?. 23

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. 4

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. 5

  • PubMed. (2003). Mass spectrometry-compatible ICH (International Conference on Harmonization) impurity analysis with a high-pH mobile phase advantages and pitfalls. 11

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. 15

  • Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. 17

  • Journal of Chromatographic Science. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. 7

  • Molecules. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. 24

  • Google Patents. (1989). US4845218A - Preparation of n-methylpiperazine. 25

  • SIELC. Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. 26

  • ChemicalLand21. N-METHYL PIPERAZINE. 1

  • Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine. 27

  • ResearchGate. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. 28

  • Organic Chemistry Portal. Synthesis of piperazines. 2

  • Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. 3

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. 29

Sources

A Comparative Guide to Validating the Purity of N-Methyl-1-piperazin-2-ylmethanamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible research. N-Methyl-1-piperazin-2-ylmethanamine, a piperazine derivative, presents unique analytical challenges due to the inherent properties of amine compounds. This guide provides an in-depth, technically-grounded comparison of methodologies for validating its purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1][2]

The Analytical Imperative: Why GC-MS for Piperazine Derivatives?

This compound (C6H15N3, Molar Mass: 129.20 g/mol ) is a heterocyclic amine.[3] Such compounds are often prone to adsorption on active sites within the GC system, leading to poor peak shape and inaccurate quantification. GC-MS is particularly well-suited for this analysis as it combines the high separation efficiency of gas chromatography with the specific identification capabilities of mass spectrometry.[4] This allows for not only the quantification of the main component but also the identification of potential impurities, such as starting materials, byproducts, or degradation products.

Methodological Comparison: Direct Injection vs. Derivatization

A critical decision in the analysis of amine compounds by GC-MS is whether to use direct injection or a derivatization step. This choice significantly impacts method robustness, sensitivity, and the overall quality of the chromatographic data.

1. Direct Injection Approach

The direct injection of this compound is a simpler and faster approach. However, the polar nature of the amine groups can lead to interactions with the silanol groups in the GC column, resulting in tailing peaks and poor reproducibility.

  • Advantages:

    • Minimal sample preparation, reducing the risk of sample loss and contamination.

    • Faster analysis time.

  • Disadvantages:

    • Potential for poor peak shape and column bleed due to the high polarity of the analyte.

    • Lower sensitivity for trace-level impurities.

    • Risk of analyte degradation at high injector temperatures.

2. Derivatization Approach

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis.[2] For amines, this typically involves converting the polar N-H groups into less polar derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[1][5]

  • Advantages:

    • Improved peak shape and resolution by reducing interactions with the column.[5]

    • Increased volatility and thermal stability of the analyte.[1]

    • Enhanced sensitivity and lower limits of detection.

  • Disadvantages:

    • Additional sample preparation steps increase analysis time and the potential for error.

    • The derivatizing agent and byproducts may interfere with the analysis.

    • Incomplete derivatization can lead to multiple peaks for the same analyte, complicating quantification.

Experimental Workflow & Protocols

The following section details a recommended experimental workflow and provides step-by-step protocols for both direct injection and derivatization methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis GC-MS Analysis cluster_validation Purity Validation Sample This compound Sample Dissolve Dissolve in Volatile Solvent (e.g., Methanol) Sample->Dissolve Direct Direct Injection Dissolve->Direct Deriv Derivatization (e.g., with TFAA) Dissolve->Deriv GC Gas Chromatography Separation Direct->GC Deriv->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Processing MS->Data Purity Purity Calculation Data->Purity Impurity Impurity Identification Data->Impurity

Caption: Experimental workflow for GC-MS purity analysis.

Protocol 1: Direct Injection GC-MS Method

This protocol is suitable for a rapid assessment of purity where high sensitivity for trace impurities is not the primary objective.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.[1]
  • Vortex the solution until the sample is completely dissolved.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5MS (or equivalent 5% phenyl-methylpolysiloxane)A versatile, low-polarity column suitable for a wide range of compounds.[1][6]
Injector Temp. 250 °CEnsures efficient vaporization without causing thermal degradation.[1]
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A standard temperature program to elute the analyte and potential impurities.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas that provides good chromatographic efficiency.[6]
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.[4]
MS Scan Range m/z 40-400Covers the expected mass of the parent ion and its fragments.
Protocol 2: GC-MS Method with Derivatization

This protocol is recommended for accurate quantification and identification of trace-level impurities.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.
  • Add 500 µL of a suitable solvent (e.g., acetonitrile).
  • Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA).[1]
  • Cap the vial and heat at 70 °C for 30 minutes.
  • Allow the vial to cool to room temperature before injection.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5MS (or equivalent)Provides good separation of the derivatized analyte and impurities.[1][6]
Injector Temp. 260 °CAccommodates the higher boiling point of the derivatized compound.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min)A robust program to ensure elution of all derivatized species.
Carrier Gas Helium at a constant flow of 1 mL/minStandard carrier gas for GC-MS.[6]
Injection Mode SplitlessTo enhance sensitivity for trace impurity detection.[4]
MS Ion Source Electron Ionization (EI) at 70 eVStandard for generating searchable mass spectra.[4]
MS Scan Range m/z 50-500A wider range to account for the higher mass of the derivatized compound.

Data Interpretation and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Identification of the main peak and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) or with a previously run standard. The fragmentation pattern in the mass spectrum provides a molecular fingerprint for each compound. For piperazine derivatives, characteristic fragments can aid in their identification.[7]

Method Validation

For use in a regulated environment, the chosen GC-MS method must be validated according to guidelines from bodies such as the ICH.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[6][9]

Conclusion and Recommendations

The choice between a direct injection and a derivatization GC-MS method for validating the purity of this compound depends on the specific analytical requirements.

  • For rapid, routine purity checks , the direct injection method offers a viable and efficient solution.

  • For comprehensive purity profiling, trace impurity analysis, and method validation in a regulatory context , the derivatization method is superior due to its enhanced chromatographic performance and sensitivity.

By carefully selecting and optimizing the GC-MS methodology, researchers can confidently and accurately determine the purity of this compound, ensuring the integrity of their research and development activities.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.
  • This compound. PubChem.
  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods. PMC.
  • Analysis of Amines in GC. LabRulez GCMS.
  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Content detection method of chemical intermediate N-methyl piperazine. Google Patents.
  • GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc.
  • N-Ethyl-N-methyl-2-(piperazin-1-yl)nicotinamide. Sigma-Aldrich.
  • N-METHYL PIPERAZINE.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.
  • N-Methylpiperazine. Wikipedia.
  • Analytical CHEMISTRY.
  • N-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine. BLDpharm.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • N-Methyl-N-(piperazin-1-ylmethyl)ethanamine. BLDpharm.
  • Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy.

Sources

Bioassay validation for drugs containing the N-Methyl-1-piperazin-2-ylmethanamine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioassay Validation for Drugs Containing the N-Methyl-1-piperazin-2-ylmethanamine Moiety Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals

Strategic Overview: The Polarity Paradox

The This compound moiety represents a specific structural challenge in drug development. Found in various CNS-active agents (targeting dopamine/serotonin receptors) and enzyme inhibitors (e.g., renin inhibitors), this pharmacophore combines a secondary piperazine ring with a primary methanamine tail.

The Challenge: This moiety is highly polar and basic (pKa ~9.0–9.8). In standard bioassays, this leads to two critical failure modes:

  • Analytical (PK): catastrophic lack of retention on standard C18 (Reversed-Phase) columns, leading to co-elution with matrix salts and phospholipids (ion suppression).

  • Functional (PD): "Lysosomotropism"—basic amines accumulate in acidic lysosomes of cells, distorting apparent potency in cell-based functional assays.

This guide objectively compares validation strategies to overcome these hurdles, recommending HILIC-MS/MS for quantitation and ratiometric cAMP assays for functional potency.

Part A: Quantitative Bioanalysis (PK)

Objective: Quantify drug concentration in plasma/serum according to ICH M10 guidelines.

Comparison: HILIC vs. Reversed-Phase (RP) vs. Ion-Pairing
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RP-LC (C18) Method C: Ion-Pairing RP-LC
Retention Mechanism Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction.[1]Ionic interaction with hydrophobic counter-ion.
Sensitivity High (High organic mobile phase enhances ESI desolvation).[2][3]Low (Elutes in void volume or requires high aqueous % which hurts ESI).Medium (Reagents often suppress MS signal).
Peak Shape Sharp, symmetrical (Good for basic amines).Tailing (Silanol interactions).Good, but equilibration is slow.
Matrix Effect Low (Phospholipids elute before analyte).High (Phospholipids co-elute).High (Reagents accumulate in source).
Robustness Moderate (Requires long equilibration).High (Standard technique).Low (Drifting retention times).
The Winning Protocol: HILIC-MS/MS

Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) turns the weakness of the moiety (high polarity) into a strength. By using a high-organic mobile phase, we retain the polar amine while phospholipids (the major enemy in plasma assays) elute early or are washed off, reducing matrix effects.

Detailed Workflow
  • Sample Prep (Hybrid SPE-PPT):

    • Why: Standard protein precipitation (PPT) leaves phospholipids. Solid Phase Extraction (SPE) is too costly for high-throughput.

    • Step 1: Add 50 µL plasma to a Phospholipid Removal Plate (e.g., Ostro or Phree).

    • Step 2: Add 150 µL 1% Formic Acid in Acetonitrile (precipitates proteins, disrupts binding).

    • Step 3: Vacuum filter. The filtrate contains the analyte but is depleted of phospholipids.

  • Chromatography:

    • Column: Amide or Zwitterionic HILIC (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical for peak shape).

    • Mobile Phase B: Acetonitrile (90%).

    • Gradient: Start high organic (95% B)

      
       ramp to 80% B 
      
      
      
      re-equilibrate (critical step: 3-5 column volumes).
  • Detection:

    • ESI Positive Mode. Monitor MRM transition for the methanamine side chain loss (common fragmentation pathway).

Validation Parameters (ICH M10 Compliance)
  • Selectivity: Analyze 6 lots of blank matrix (including lipemic/hemolyzed). No interference >20% of LLOQ.

  • Matrix Effect (ME): Calculate Matrix Factor (MF).

    
    
    Acceptance: IS-normalized MF must be within 0.85 – 1.15.
    
  • Carryover: Inject blank after ULOQ. Signal must be <20% of LLOQ.

Part B: Functional Potency Assays (PD)

Objective: Determine EC50/IC50 for the drug target (assuming GPCR target common for piperazines).

Comparison: FLIPR (Calcium) vs. cAMP GloSensor
FeatureMethod A: cAMP GloSensor (Recommended) Method B: FLIPR (Calcium Flux)
Readout Luminescence (Accumulation of cAMP).Fluorescence (Transient Calcium spike).
Suitability for Moiety High. Equilibrium assay; less sensitive to kinetic artifacts of basic amines.Low. Basic amines can induce non-specific calcium release or quench fluorescence.
Signal-to-Noise High (Z' > 0.7).Moderate (Z' ~ 0.5).
Throughput Ultra-High (1536-well capable).High (384-well).
The Winning Protocol: cAMP GloSensor (Luminescence)

Rationale: The this compound moiety is basic. In fluorescence assays (FLIPR), basic compounds can accumulate in organelles (lysosomotropism), causing false positives/negatives. Luminescent cAMP assays are ratiometric or equilibrium-based, mitigating these artifacts.

Detailed Workflow
  • Cell Seeding:

    • Use CHO-K1 cells overexpressing the target GPCR and the GloSensor plasmid.

    • Seed 2,000 cells/well in 384-well white plates. Incubate 24h.

  • Equilibration:

    • Replace medium with CO2-independent buffer containing 2% GloSensor reagent.

    • Critical Step: Incubate 90 mins at RT to establish baseline luminescence.

  • Agonist/Antagonist Addition:

    • Add drug (dissolved in DMSO, <0.5% final conc).

    • Incubate 15-30 mins.

  • Detection:

    • Read luminescence.

    • Self-Validating Check: Include a "viability multiplex" (e.g., CellTiter-Fluor) in the same well to ensure potency drops aren't just cytotoxicity.

Visualizations

Diagram 1: Method Selection Logic

A decision tree for scientists to select the correct validation path based on the moiety's physicochemical properties.

MethodSelection Start Start: this compound Analog CheckLogP Check LogP & pKa Start->CheckLogP IsPolar LogP < 1.0 pKa > 9.0? CheckLogP->IsPolar HILIC Select HILIC-MS/MS (Amide Column) IsPolar->HILIC Yes (Hydrophilic) RPLC Select RP-LC (High pH C18) IsPolar->RPLC No (Lipophilic variant) Validation ICH M10 Validation (Focus: Matrix Effect) HILIC->Validation RPLC->Validation

Caption: Decision matrix for selecting the chromatographic mode. High polarity of the piperazine-methanamine moiety favors HILIC.

Diagram 2: HILIC-MS/MS Validation Workflow (ICH M10)

The causal chain of experiments required for regulatory submission.

ValidationWorkflow Dev Method Development (Selectivity & Recovery) PreVal Pre-Validation (Stability & Carryover) Dev->PreVal Pass FullVal Full Validation (ICH M10) 3 Runs (A&P) PreVal->FullVal Protocol Signed InStudy In-Study Analysis (ISR & QCs) FullVal->InStudy Report Approved Matrix Matrix Effect (6 lots) FullVal->Matrix Dilution Dilution Linearity FullVal->Dilution

Caption: Step-by-step validation lifecycle compliant with ICH M10 guidelines, emphasizing Matrix Effect testing.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4][5] [Link]

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Technical Report. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6] [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-Methyl-1-piperazin-2-ylmethanamine

[1]

Executive Summary

N-Methyl-1-piperazin-2-ylmethanamine (CAS: 111760-46-4) is a hazardous organic amine derivative.[1] Proper disposal requires strict adherence to protocols for flammable and corrosive liquids. It must never be disposed of down the drain. The primary disposal route is high-temperature incineration through a licensed hazardous waste contractor.

Immediate Action Required:

  • Segregate: Isolate from acids, oxidizers, and acid chlorides immediately.

  • Label: Mark waste containers as "Hazardous Waste - Flammable, Corrosive, Toxic."

  • Containerize: Use UN-rated HDPE or glass containers with vented caps if evolving gas is suspected (though stable under normal conditions).

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity and associated hazards. This compound shares significant hazard characteristics with its structural analog, N-Methylpiperazine.

ParameterSpecification
Chemical Name This compound
CAS Number 111760-46-4
Molecular Formula C₆H₁₅N₃
Hazard Class (GHS) Flammable Liquid (Cat 3) , Skin Corr.[1][2] (Cat 1B) , Acute Tox.[3] (Oral/Dermal)
Flash Point ~42°C (Estimated based on analogs)
UN Shipping Number UN 2734 (Amines, liquid, corrosive, flammable, n.o.s.)
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)

Critical Safety Note: As a piperazine derivative, this compound is a strong base. Mixing with concentrated acids will generate significant heat (exothermic reaction) and may cause splattering or container failure.

Pre-Disposal Handling & Segregation

Effective disposal begins with proper segregation at the point of generation. Mixing incompatible waste streams is the leading cause of laboratory accidents during waste transport.

Segregation Protocol
  • Stream A (Compatible): Combine only with other basic (alkaline) organic solvents or amines (e.g., triethylamine, pyridine) if your facility allows bulking.

  • Stream B (Incompatible - DO NOT MIX):

    • Acids: Violent neutralization reaction.

    • Oxidizers: Risk of fire or explosion.[3]

    • Halogenated Solvents (Dichloromethane, Chloroform): Amines can react with halogenated compounds to form unstable quaternary ammonium salts or generate heat. Keep separate.

PPE Requirements[4][5][7][8][9]
  • Eye/Face: Chemical splash goggles + Face shield (if pouring >500 mL).

  • Skin: Lab coat + Chemical-resistant apron.

  • Gloves: Laminate film (Silver Shield) or Butyl rubber are recommended for prolonged contact. Standard Nitrile gloves provide only splash protection and degrade quickly upon exposure to amines.

Disposal Workflow: The "Amine Stream"

This workflow ensures compliance with EPA (RCRA) regulations and maximizes safety.

DisposalWorkflowStartWaste Generation(this compound)CharCharacterize Waste(Pure vs. Mixture)Start->CharPurePure Substance(Expired/Unused)Char->PureMixReaction Mixture(Solvents + Reagents)Char->MixSegregateSegregation CheckIsolate from Acids/OxidizersPure->SegregateMix->SegregateContainerContainerize(HDPE or Glass, UN Rated)Segregate->Container Verify CompatibilityLabelLabeling'Flammable, Corrosive, Toxic'Codes: D001, D002Container->LabelVendorTransfer to HazMat Contractor(Incineration)Label->Vendor

Figure 1: Decision logic for the safe disposal of piperazine derivative waste.

Step-by-Step Procedure
Step 1: Container Selection

Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers (aluminum/zinc) as amines can be corrosive to certain metals or react to form hydrogen gas.

  • Check: Ensure the cap has a chemically resistant liner (Teflon/PTFE).

Step 2: Labeling

Attach a hazardous waste label immediately upon the first drop of waste entering the container.

  • Constituents: List "this compound" explicitly. Do not use abbreviations.

  • Hazards: Check "Flammable" and "Corrosive."[3][4]

Step 3: Storage Prior to Pickup

Store in a flammable safety cabinet designated for bases.

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture leaks.

  • Ventilation: Ensure the cabinet is vented or located in a well-ventilated area to prevent vapor buildup.

Neutralization (Small Quantity Spill Response Only)

Warning: Neutralization is recommended only for small spills (<100 mL) by trained personnel. Large quantities should always be incinerated.

  • Isolate: Evacuate the immediate area and post warning signs.

  • Dilute: If the spill is on a non-reactive surface, carefully add water to dilute the amine (reduces heat of neutralization).

  • Neutralize: Slowly apply a weak acid (e.g., Citric Acid or dilute Acetic Acid) or a commercial spill kit neutralizer.

    • Observation: Watch for fuming or bubbling. Stop if heat generation is excessive.

  • Absorb: Once pH is between 6–8, absorb the residue with vermiculite or dry sand. Do not use paper towels (combustible).

  • Dispose: Scoop absorbed material into a hazardous waste container and label as "Debris contaminated with amine waste."

Regulatory & Logistics Information

When preparing the waste manifest for the disposal contractor, use the following classifications.

  • Proper Shipping Name: Polyamines, liquid, corrosive, flammable, n.o.s. (or Amines, liquid, corrosive, flammable, n.o.s.)

  • Hazard Class: 8 (Corrosive)

  • Sub-risk: 3 (Flammable)[3][5]

  • Packing Group: II

  • Reportable Quantity (RQ): While not explicitly listed with a specific RQ, spills of characteristic waste (D001/D002) must be reported if they pose an immediate threat to the environment.

References

  • PubChem. (n.d.). This compound (Compound Summary).[6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: N-Methyl-1-piperazin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-piperazin-2-ylmethanamine (CAS: 111760-46-4 / Related analogues) is a functionalized piperazine derivative often utilized as a building block in medicinal chemistry.[1] As a Senior Application Scientist, I must emphasize that while this specific molecule may lack the widespread fame of simple piperazine, its chemical structure—containing both a secondary/tertiary amine cycle and a primary methanamine tail—dictates a strict safety profile.

Immediate Hazard Classification:

  • Corrosive (Category 1B): Capable of causing irreversible skin burns and eye damage.

  • Sensitizer: High potential for respiratory and skin sensitization (chemical asthma/dermatitis).

  • Alkaline: High pH in aqueous solution; aggressive toward mucous membranes.

Technical Hazard Analysis: The "Why" Behind the Protocol

To trust the safety protocol, you must understand the chemical behavior. This molecule is not just a skin irritant; it is a tissue-destructive base .

  • Mechanism of Injury: Like many lipophilic amines, this compound can penetrate the lipid bilayer of skin cells rapidly. Once inside, the alkaline nitrogen centers react with fatty acids in cell membranes (saponification) and denature proteins. This results in "liquefaction necrosis," where the tissue softens and allows the chemical to penetrate deeper, unlike acid burns which form a protective scab (eschar) [1].

  • Sensitization Risk: Piperazine moieties are well-documented immunogens. Repeated low-level exposure (inhalation of micro-aerosols or minor skin contact) can lead to IgE-mediated hypersensitivity. Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure [2].

Strategic PPE Loadout

Standard "lab basics" are insufficient. The following loadout is designed to create a self-validating barrier system.

A. Hand Protection: The "Double-Indicator" System

Do not rely on standard thin nitrile gloves alone for prolonged handling. Amines can permeate nitrile without visible degradation.

Glove MaterialThicknessEst. Breakthrough TimeRecommendation
Nitrile (Disposable) 4–6 mil< 15 minsSplash protection only. Use as an inner liner.
Nitrile (Extended Cuff) 8–10 mil30–60 minsPrimary outer layer for standard bench work.
Laminate (Silver Shield) Multi-layer> 480 minsMandatory for spill cleanup or bulk transfer (>100mL).
Butyl Rubber 15+ mil> 240 minsExcellent resistance; use for heavy handling.

Protocol: Use the Double-Glove Technique . Wear a standard 4-mil nitrile glove as an inner layer (colored, e.g., blue) and a thicker, extended-cuff nitrile glove (white or purple) as the outer layer. If the inner glove becomes visible or the outer glove ripples, immediate change is required.

B. Eye & Face Protection [2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (indirect venting) + Face Shield.

  • The Logic: Safety glasses leave "gaps" at the cheekbones and temples. As a corrosive liquid, a splash can run down the forehead or ricochet off the cheek into the eye. A face shield is required when pouring or working with syringes under pressure to protect the neck and chin [3].

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood.

  • Secondary Control: If working outside a hood (strongly discouraged) or cleaning a large spill, a Full-Face Respirator with Amine/Organic Vapor (green/black) cartridges is required.

Operational Workflow: From Storage to Synthesis

This workflow minimizes exposure risk through engineering controls and logical sequencing.

Step-by-Step Handling Protocol
  • Pre-Check: Verify fume hood sash is at the safe working height. Ensure an eyewash station is within 10 seconds of the workspace.

  • Weighing/Transfer:

    • Liquid: Use a positive-displacement pipette or glass syringe. Avoid pouring directly from the stock bottle to prevent drips on the threads (which become a contact hazard for the next user).

    • Solid (Salt form): Weigh in a closed balance or use an antistatic gun to prevent "fly-away" dusts.

  • Reaction Setup: Add the amine slowly to the reaction solvent. Exothermic events are common when amines are neutralized or dissolved.

  • Decontamination: Wipe all exterior surfaces of the stock container with a solvent-dampened Kimwipe (acetone or ethanol) before returning it to storage. Discard the wipe as hazardous waste.

Visualization: Safety Decision Logic

SafetyLogic Start Handling this compound StateCheck Physical State? Start->StateCheck Liquid Liquid (Free Base) StateCheck->Liquid Solid Solid (HCl Salt) StateCheck->Solid RiskLiquid Risk: Splash & Vapor Action: Fume Hood + Goggles + Face Shield Liquid->RiskLiquid RiskSolid Risk: Dust Inhalation Action: Weighing Enclosure + N95/P100 Solid->RiskSolid GloveCheck Contact Duration? RiskLiquid->GloveCheck Short < 10 mins (Aliquot) GloveCheck->Short Long > 10 mins or Cleanup GloveCheck->Long PPE_Short Double Nitrile (Standard) Short->PPE_Short PPE_Long Silver Shield / Butyl Rubber Long->PPE_Long

Figure 1: Decision tree for selecting PPE based on physical state and contact duration.

Emergency Response & Waste Disposal
Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes .[2][3][4][8] Do not use vinegar or acids to "neutralize" the burn; the heat of neutralization will worsen tissue damage.

  • Eye Contact: Hold eyelids open and flush for 15 minutes.[2][4] Time is critical—alkaline burns can cause blindness in minutes.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

Disposal Strategy

Do not mix with general organic waste if the waste stream contains acidic anhydrides or oxidizers (violent reaction risk).

  • Segregation: Dispose of in a dedicated "Basic/Amine Organic Waste" container.

  • Labeling: Clearly mark the tag with "Corrosive - Alkaline" and "Sensitizer."

  • Spill Cleanup: Absorb with an inert material (vermiculite or specialized amine-neutralizing pads). Do not use paper towels for large spills (surface area increase promotes evaporation of toxic vapors).

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Skin Exposures and Effects.[2][3][5][7][8][9] Centers for Disease Control and Prevention. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine.[2] NJ.gov. [Link]

  • PubChem. (2024). This compound (Compound).[1] National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.